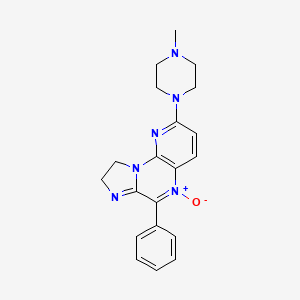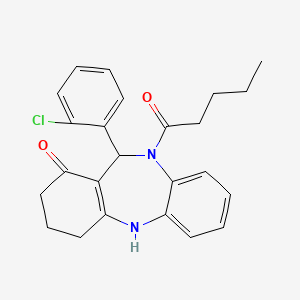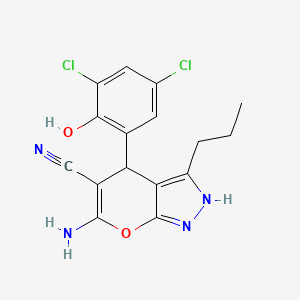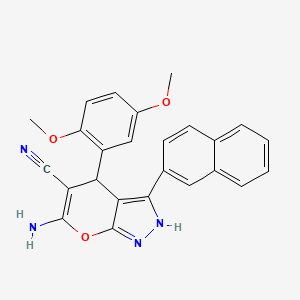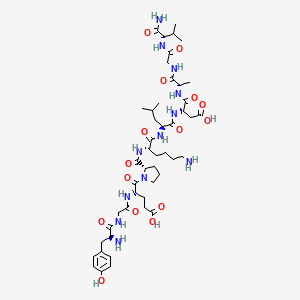
Pneumadin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pneumadin is a biologically active decapeptide isolated from mammalian lungs. It is known for its potent stimulatory effect on the release of arginine-vasopressin, which induces a marked antidiuretic action . The peptide sequence of this compound is Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 . This compound plays a significant role in the regulation of the hypothalamo-pituitary-adrenal axis in mammals .
Mechanism of Action
Target of Action
Pneumadin (PNM) is a biologically active decapeptide . The primary target of this compound is the arginine-vasopressin (AVP) system . AVP, also known as antidiuretic hormone (ADH), plays a crucial role in maintaining the body’s water balance by reducing urine production and conserving body water .
Mode of Action
This compound exerts its effects by stimulating the release of arginine-vasopressin (AVP) . This interaction leads to a potent antidiuretic action, reducing urine production and helping the body conserve water .
Biochemical Pathways
The biochemical pathway affected by this compound involves the stimulation of the arginine-vasopressin (AVP) system . AVP is released from the posterior pituitary gland in response to high blood osmolality or low blood volume. Once released, AVP acts on the kidneys to increase water reabsorption, thereby reducing urine volume and helping the body conserve water .
Result of Action
The primary result of this compound’s action is a marked antidiuretic effect . By stimulating the release of AVP, this compound reduces urine production and helps the body conserve water . This can be particularly beneficial in conditions where water conservation is necessary, such as in cases of dehydration.
Biochemical Analysis
Biochemical Properties
Pneumadin interacts with various enzymes and proteins within the body. It has been found to stimulate the release of arginine-vasopressin (AVP) and Adrenocorticotropic hormone (ACTH), thereby influencing various biochemical reactions . The nature of these interactions is likely to be complex and multifaceted, involving a range of biomolecular interactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance rat adrenal growth . This effect is thought to be indirect and probably involves the stimulation of both arginine-vasopressin (AVP) and ACTH release . This compound’s influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules within the body. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a role in acute stimulation of the pituitary-adrenocortical axis in rats
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the regulation of water balance in the body through its potent stimulation of arginine-vasopressin (AVP) release
Subcellular Localization
It is known that this compound is a decapeptide originally isolated from mammalian lungs , suggesting that it may be localized to specific compartments or organelles within lung cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Pneumadin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Pneumadin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid substitution is typically achieved during the SPPS process by incorporating different protected amino acids.
Major Products:
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Reduced form of this compound.
Substitution: Various analogs of this compound with altered amino acid sequences.
Scientific Research Applications
Pneumadin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in peptide synthesis.
Comparison with Similar Compounds
Vasopressin: A peptide hormone that also regulates water retention in the body.
Oxytocin: Another peptide hormone with structural similarities to vasopressin and Pneumadin.
Angiotensin II: A peptide involved in blood pressure regulation and fluid balance.
Uniqueness of this compound: this compound is unique due to its specific role in stimulating arginine-vasopressin release and its indirect effects on the hypothalamo-pituitary-adrenal axis. Unlike vasopressin and oxytocin, which have direct hormonal effects, this compound’s primary action is through the modulation of other hormone releases .
Properties
IUPAC Name |
(4S)-5-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N12O15/c1-24(2)19-32(45(72)57-33(21-38(65)66)44(71)53-26(5)41(68)51-23-36(62)58-39(25(3)4)40(50)67)56-43(70)30(9-6-7-17-48)55-46(73)34-10-8-18-59(34)47(74)31(15-16-37(63)64)54-35(61)22-52-42(69)29(49)20-27-11-13-28(60)14-12-27/h11-14,24-26,29-34,39,60H,6-10,15-23,48-49H2,1-5H3,(H2,50,67)(H,51,68)(H,52,69)(H,53,71)(H,54,61)(H,55,73)(H,56,70)(H,57,72)(H,58,62)(H,63,64)(H,65,66)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSORCBSCSOBHH-IHJZLXGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N12O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130918-90-0 |
Source


|
| Record name | Pneumadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130918900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
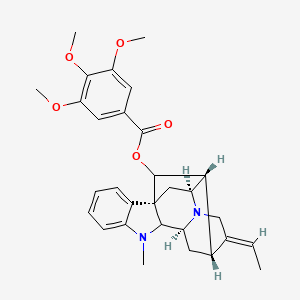
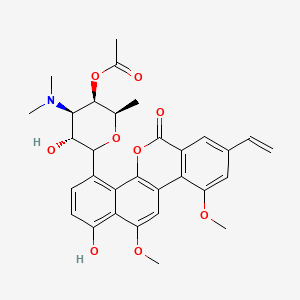
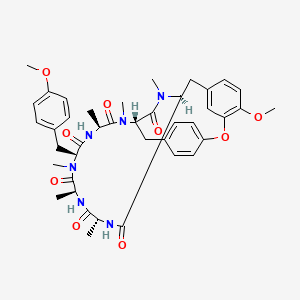

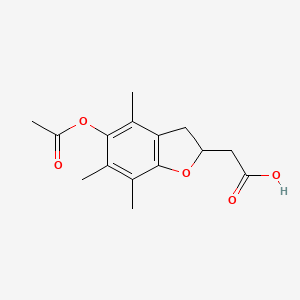

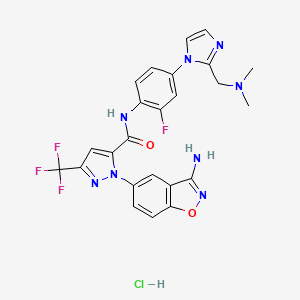
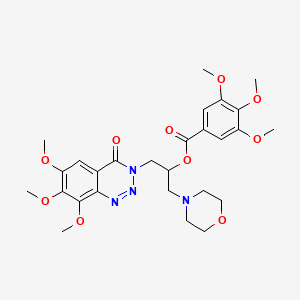
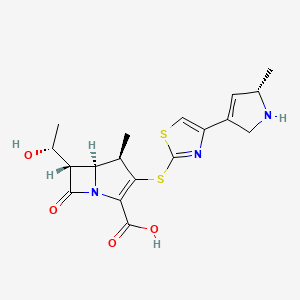
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
